

4-Ethoxybenzhydrazide: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 4-Ethoxybenzhydrazide

Cat. No.: B1329874

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In this guide, we delve into the essential physicochemical properties, synthesis, and burgeoning applications of **4-Ethoxybenzhydrazide**, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Core Compound Identification

Parameter	Value	Source
CAS Number	58586-81-5	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.20 g/mol	[1]
IUPAC Name	4-ethoxybenzohydrazide	
Synonyms	p-Ethoxybenzhydrazide	[1]

Introduction to 4-Ethoxybenzhydrazide: A Molecule of Growing Interest

4-Ethoxybenzhydrazide belongs to the benzhydrazide class of organic compounds, characterized by a benzene ring substituted with an ethoxy group and a hydrazide functional group. The presence of the reactive hydrazide moiety (-CONHNH₂) makes it a valuable

precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in the development of novel therapeutic agents. The ethoxy group at the para position of the benzene ring modulates the electronic properties and lipophilicity of the molecule, which can influence its reactivity and the biological activity of its derivatives.

Synthesis of 4-Ethoxybenzhydrazide: A Step-by-Step Protocol

The most common and efficient method for the synthesis of **4-Ethoxybenzhydrazide** is through the hydrazinolysis of ethyl 4-ethoxybenzoate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add ethyl 4-ethoxybenzoate (1 equivalent).
- **Solvent and Reagent Addition:** Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (a slight excess, typically 1.1-1.5 equivalents).
- **Reflux:** The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then triturated with cold water or a non-polar solvent like hexane to remove any unreacted starting material and by-products.
- **Purification:** The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure **4-Ethoxybenzhydrazide** as a crystalline solid.

Caption: Synthesis workflow for **4-Ethoxybenzhydrazide**.

Spectroscopic Characterization

The structural elucidation of **4-Ethoxybenzhydrazide** is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

- **Aromatic Protons:** Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the ethoxy group will appear more upfield compared to the protons ortho to the carbonyl group due to the electron-donating nature of the ethoxy group.
- **Ethoxy Group:** A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 1.3-1.5 ppm for the triplet and δ 4.0-4.2 ppm for the quartet).
- **Hydrazide Protons:** Two broad singlets for the NH and NH₂ protons, which are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

- **Carbonyl Carbon:** A signal in the downfield region, typically around δ 165-170 ppm.
- **Aromatic Carbons:** Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group will be the most shielded.
- **Ethoxy Group Carbons:** Two signals in the aliphatic region, one for the CH₂ carbon (around δ 60-65 ppm) and one for the CH₃ carbon (around δ 14-16 ppm).

Infrared (IR) Spectroscopy

- **N-H Stretching:** Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.
- **C=O Stretching:** A strong absorption band around 1640-1660 cm⁻¹ characteristic of the amide I band.
- **C-O Stretching:** A strong band around 1250 cm⁻¹ corresponding to the aryl-alkyl ether linkage.
- **Aromatic C-H Stretching:** Signals above 3000 cm⁻¹.

Mass Spectrometry

- **Molecular Ion Peak (M^+):** The mass spectrum will show a molecular ion peak at $m/z = 180$.
- **Fragmentation Pattern:** Common fragmentation pathways would involve the loss of the ethoxy group, the hydrazide moiety, and cleavage of the amide bond, leading to characteristic fragment ions.

Chemical Reactivity and Applications in Drug Development

The hydrazide functionality in **4-Ethoxybenzhydrazide** is a versatile chemical handle for the synthesis of various heterocyclic systems. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to afford a variety of five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.

Caption: Reactivity of **4-Ethoxybenzhydrazide** in heterocyclic synthesis.

These heterocyclic scaffolds are prevalent in many biologically active molecules. For instance, derivatives of benzhydrazide have been reported to exhibit a wide range of pharmacological activities, including:

- **Anticancer Activity:** Certain benzhydrazone derivatives have shown potential as anticancer agents.[2]
- **Antimicrobial and Antifungal Activity:** The hydrazide-hydrazone backbone is a common feature in many compounds with antimicrobial and antifungal properties.
- **Antioxidant Properties:** The ability of the hydrazide moiety to scavenge free radicals has led to the investigation of its derivatives as antioxidants.[2]
- **Antiamoebic Activity:** Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated as inhibitors of *Entamoeba histolytica*.[3]

The ethoxy group in **4-Ethoxybenzhydrazide** can enhance the lipophilicity of the resulting derivatives, potentially improving their pharmacokinetic properties, such as membrane permeability and bioavailability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **4-Ethoxybenzhydrazide**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Ethoxybenzhydrazide is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the hydrazide functional group, provides access to a diverse range of heterocyclic compounds with promising pharmacological potential. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the development of novel therapeutics.

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